molecular formula C14H15BrN2O3 B8595102 ethyl 1-[(5-bromo-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate

ethyl 1-[(5-bromo-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate

Cat. No.: B8595102
M. Wt: 339.18 g/mol
InChI Key: KGLYXTHNUJAHBJ-UHFFFAOYSA-N
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Description

ethyl 1-[(5-bromo-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a brominated hydroxyphenyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(5-bromo-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-[(5-bromo-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of azide or thiol derivatives.

Mechanism of Action

The mechanism of action of ethyl 1-[(5-bromo-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The brominated hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, while the pyrazole ring can engage in π-π stacking interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 1-[(5-bromo-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both brominated and hydroxy functional groups. This combination of features imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C14H15BrN2O3

Molecular Weight

339.18 g/mol

IUPAC Name

ethyl 1-[(5-bromo-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C14H15BrN2O3/c1-3-20-14(19)12-6-9(2)17(16-12)8-10-7-11(15)4-5-13(10)18/h4-7,18H,3,8H2,1-2H3

InChI Key

KGLYXTHNUJAHBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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